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AadR protein

Anaerobic aromatic degradation 4-hydroxybenzoate catabolism Gene knockout phenotyping

AadR protein (anaerobic aromatic degradation regulator, CAS 148710-58-1) is a 239-amino-acid transcriptional activator belonging to the Crp/Fnr superfamily, originally identified in the purple nonsulfur phototrophic bacterium Rhodopseudomonas palustris. The protein functions as an oxygen-sensitive, positive regulator of genes required for the anaerobic degradation of aromatic carboxylic acids—including 4-hydroxybenzoate and benzoate—that serve as lignin-derived carbon sources under anoxic conditions.

Molecular Formula C7H6N2O
Molecular Weight 0
CAS No. 148710-58-1
Cat. No. B1176226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAadR protein
CAS148710-58-1
SynonymsAadR protein
Molecular FormulaC7H6N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AadR Protein (CAS 148710-58-1) Procurement Guide: Crp/Fnr-Family Anaerobic Transcriptional Activator for Aromatic Acid Degradation Research


AadR protein (anaerobic aromatic degradation regulator, CAS 148710-58-1) is a 239-amino-acid transcriptional activator belonging to the Crp/Fnr superfamily, originally identified in the purple nonsulfur phototrophic bacterium Rhodopseudomonas palustris [1]. The protein functions as an oxygen-sensitive, positive regulator of genes required for the anaerobic degradation of aromatic carboxylic acids—including 4-hydroxybenzoate and benzoate—that serve as lignin-derived carbon sources under anoxic conditions [1]. Its calculated molecular weight is approximately 26.6 kDa, and it contains a conserved cysteine cluster characteristic of redox-sensing Fnr-type regulators [1]. In contrast to general-purpose Crp/Fnr family members such as Escherichia coli Fnr, AadR is distinguished by its narrow metabolic specificity for anaerobic aromatic catabolism, making it a targeted tool for studying regulatory hierarchies in lignin biodegradation and anoxic aromatic metabolism [1].

Why AadR Protein Cannot Be Functionally Substituted by Generic Crp/Fnr-Family Regulators in Anaerobic Aromatic Degradation Studies


The Crp/Fnr superfamily encompasses diverse transcriptional regulators—including Fnr, FixK, Anr, BadR, and HbaR—that share conserved DNA-binding and sensory domains [1][2]. However, functional interchangeability is precluded by their distinct regulon architectures, activation signals, and metabolic contexts. While E. coli Fnr governs global anaerobiosis responses, AadR exclusively activates genes for anaerobic aromatic acid catabolism: an aadR deletion mutant fails to grow on 4-hydroxybenzoate under anaerobic conditions and exhibits doubling-time increases of 4.8- to 8-fold relative to wild-type, yet grows normally on nonaromatic carbon sources [1]. The paralogous regulator BadR, despite co-regulating benzoate degradation, cannot compensate for AadR loss—a badR aadR double mutant is completely defective in anaerobic benzoate growth, whereas either single mutant retains partial growth [2]. Similarly, the upstream regulator FixK, which transcriptionally controls aadR expression, regulates a microaerobic lifestyle regulon that is fundamentally distinct from AadR's anaerobic aromatic degradation regulon [3]. These quantitative phenotypic and regulon-level differences demonstrate that generic Crp/Fnr-family regulators are not functionally equivalent reagents for experiments probing anaerobic aromatic metabolism.

AadR Protein Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement Decisions


Anaerobic Growth Rate on 4-Hydroxybenzoate: AadR Deletion Elevates Doubling Time 4.8- to 8-Fold Compared to Wild-Type

Disruption of aadR produces severe, quantifiable growth defects specifically on aromatic substrates under anaerobic conditions. The wild-type strain CGA009 exhibits an anaerobic doubling time of 13 hours on 4-hydroxybenzoate [1]. Three independent aadR mutants—CGA091 (10-bp deletion), CGA101 (11-bp deletion), and CGA104 (single base insertion)—show doubling times of 63 h, 104 h, and 87 h, respectively, corresponding to 4.8-fold, 8.0-fold, and 6.7-fold increases [1]. On benzoate, doubling times increase from 5 h (wild-type) to 6 h (CGA091), 36 h (CGA101), and 27 h (CGA104), representing up to a 7.2-fold reduction in growth rate [1]. On the nonaromatic control substrate succinate, growth is largely unaffected (wild-type: 5 h; mutants: 2-17 h), and aerobic growth on 4-hydroxybenzoate is indistinguishable from wild-type, confirming that the phenotype is specifically anaerobic and aromatic-substrate-dependent [1].

Anaerobic aromatic degradation 4-hydroxybenzoate catabolism Gene knockout phenotyping

Transcriptional Activation Potency: AadR Drives 20-Fold Anaerobic Induction of badE::lacZ, Four Times Greater Than BadR's 5-Fold Benzoate-Specific Induction

In a chromosomally integrated badE::'lacZ reporter strain, the relative contributions of AadR and BadR to benzoyl-CoA reductase (badDEFG) operon expression were deconvoluted by single- and double-mutant analysis [1]. Under anaerobic conditions, AadR was required for a 20-fold increase in badE::'lacZ expression in response to anaerobiosis (cells shifted from aerobic succinate to anaerobic succinate plus benzoate) [1]. BadR was responsible for a further, distinct 5-fold increase in expression that occurred specifically in response to the aromatic substrate benzoate [1]. A strain carrying single mutations in either aadR or badR grew slowly on benzoate, whereas the aadR badR double mutant was completely defective in anaerobic growth on benzoate, demonstrating that the 20-fold (AadR) and 5-fold (BadR) contributions are mechanistically non-overlapping and both are essential for full pathway activation [1].

Transcriptional regulation Reporter gene fusion Benzoate degradation

Regulon Scope and Functional Antagonism: AadR Positively Modulates 43 Aromatic Degradation Genes While Repressing 100 FixK-Controlled Microaerobic Lifestyle Genes

Whole-genome transcriptome profiling comparing an aadR in-frame deletion mutant to wild-type R. palustris CGA010 revealed that AadR positively modulates expression of 43 genes, predominantly involved in anaerobic aromatic acid degradation [1]. Simultaneously, AadR represses expression of 100 genes, including fixK itself and many genes under FixK control that are associated with microaerobic respiration, photosynthesis, and hydrogen uptake [1][2]. In contrast, FixK positively regulates heme and bacteriochlorophyll biosynthesis, cbb3 oxidase, NADH dehydrogenase, and autotrophy genes—a fundamentally distinct regulon [2]. FixK binds directly to the aadR promoter, placing AadR downstream of FixK in the oxygen-sensing cascade, yet AadR feeds back to repress the FixK regulon, establishing a regulatory antagonism not observed with other Crp/Fnr family members such as HbaR or BadR [1][2].

Transcriptomics Regulon mapping AadR vs FixK

Regulatory Hierarchy Specificity: AadR Is Required for Anaerobic Expression of hbaR, Placing It Upstream of the Substrate-Specific Regulator HbaR in the 4-Hydroxybenzoate Degradation Cascade

Within the Crp/Fnr superfamily, R. palustris encodes multiple paralogous regulators including AadR and HbaR, both implicated in 4-hydroxybenzoate (4-HBA) degradation [1]. Genetic and expression analyses demonstrate that AadR activates transcription of hbaR in response to anaerobiosis, while HbaR subsequently activates the 4-HBA degradation structural genes in response to the substrate 4-HBA acting as an effector molecule [1]. This establishes a hierarchical regulatory cascade (AadR → HbaR → 4-HBA degradation genes) in which AadR functions as the primary anaerobic gatekeeper, whereas HbaR serves as the substrate-responsive fine-tuning regulator [2]. An aadR mutant therefore fails to induce the entire 4-HBA degradation pathway, including hbaR itself, whereas an hbaR mutant retains AadR expression but loses substrate-specific induction [1][2].

Regulatory cascade 4-hydroxybenzoate sensor HbaR

Redox-Sensing Cysteine Motif: AadR Contains Appropriately Spaced Cysteines for Oxygen Sensing, Analogous to E. coli Fnr but Coupled to Aromatic-Substrate-Specific Gene Targets

AadR resembles the Escherichia coli Fnr regulator in primary sequence and contains cysteine residues that are spaced appropriately to serve in the capacity of a redox-sensing protein [1][2]. In E. coli Fnr, four conserved cysteines (C20, C23, C29, C122) form a redox-sensitive iron-sulfur cluster essential for oxygen-dependent dimerization and DNA binding [2]. The presence of an analogous cysteine arrangement in AadR suggests a conserved oxygen-sensing mechanism [1]. However, unlike Fnr—which regulates over 100 operons spanning anaerobic respiration, nitrogen fixation, and carbon metabolism in Enterobacteriaceae—AadR's regulon is narrowly restricted to anaerobic aromatic acid degradation genes [3]. This coupling of a conserved redox-sensing domain to a specialized aromatic catabolic regulon differentiates AadR from Fnr, FixK, and Anr, which each integrate oxygen signals into broader metabolic networks [1][3].

Redox sensing Cysteine motif Protein structure-function

AadR Protein: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Anaerobic Lignin Aromatic Degradation Pathway Reconstitution and Metabolic Engineering

AadR is the master transcriptional activator for anaerobic aromatic acid degradation in R. palustris, positively controlling 43 genes in this pathway [1]. Its absolute requirement for anaerobic growth on 4-hydroxybenzoate and benzoate—demonstrated by the 4.8- to 8-fold doubling-time increase in aadR mutants [2]—makes AadR protein indispensable for reconstituting complete anaerobic aromatic degradation pathways in heterologous hosts. Synthetic biology groups engineering microbial strains for lignin valorization or aromatic pollutant bioremediation should prioritize AadR as the essential regulatory component, as neither BadR, HbaR, nor FixK can substitute for its master regulatory function [1][3]. Verified AadR protein can be used in electrophoretic mobility shift assays (EMSAs) to validate promoter binding, in in vitro transcription-translation systems to reconstitute regulatory cascades, and as an antigen for antibody production to monitor expression in engineered strains.

Oxygen-Responsive Biosensor Development Using the AadR Redox-Sensing Domain

AadR contains appropriately spaced cysteine residues predicted to form a redox-sensitive iron-sulfur cluster analogous to E. coli Fnr, yet its regulon is exclusively targeted to aromatic degradation genes rather than broad anaerobic metabolism [1][2]. This domain architecture enables the development of orthogonal oxygen-sensing biosensors: the AadR sensory domain can be fused to heterologous DNA-binding domains to create chimeric regulators that respond to oxygen availability without cross-reacting with native Fnr or FixK targets in hosts such as E. coli or Pseudomonas putida [1]. The quantitative 20-fold anaerobic induction capacity of AadR [3] provides a strong dynamic range for biosensor output. Procurement of purified AadR protein supports biophysical characterization of the redox-sensing mechanism (e.g., UV-visible spectroscopy of the iron-sulfur cluster, circular dichroism under oxic vs. anoxic conditions) essential for rational biosensor engineering.

AadR-FixK Regulatory Antagonism as a Model System for Studying Transcriptional Network Evolution

The transcriptomic evidence that AadR represses 100 genes including fixK and the entire FixK-controlled microaerobic regulon—while FixK simultaneously activates aadR transcription [1][2]—establishes a rare regulatory antagonism between two Crp/Fnr family members within the same organism. This makes AadR protein a uniquely valuable reagent for studying how partially redundant transcriptional regulators evolve to control mutually exclusive metabolic lifestyles (microaerobic phototrophy vs. anaerobic aromatic degradation). Purified AadR protein is required for in vitro reconstitution of the FixK-AadR regulatory circuit, enabling quantitative measurement of binding affinities, cooperativity, and competition at shared promoter regions. Such studies address fundamental questions in evolutionary systems biology and provide design principles for engineering synthetic regulatory networks with mutually exclusive expression states.

High-Throughput Screening of Effector Molecules That Modulate AadR Activity for Anaerobic Biodegradation Enhancement

The quantitative badE::'lacZ reporter system, in which AadR mediates a 20-fold anaerobic induction, provides a validated screening platform for identifying small-molecule effectors that enhance or inhibit AadR activity [1]. Because AadR's regulatory function is essential for anaerobic aromatic degradation—and aadR mutants show complete loss of AroII-CoA ligase expression and 4.8- to 8-fold growth defects [2]—compounds that potentiate AadR activity could accelerate bioremediation of aromatic pollutants in anoxic environments. Purified AadR protein enables direct-binding assays (surface plasmon resonance, isothermal titration calorimetry) to validate putative effectors, while the established genetic tools (aadR complementation plasmids pTK11/pMD5B) allow in vivo confirmation [2]. This screening workflow requires authenticated AadR protein as both a biochemical reagent and a positive control for activity measurements.

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